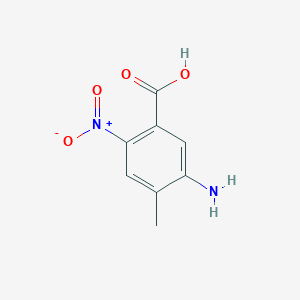

5-Amino-4-methyl-2-nitrobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-amino-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWONHRIVUKCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628573 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204254-63-7 | |

| Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Nitrobenzoic Acid Derivatives

Nitrobenzoic acids and their derivatives are a class of organic compounds that hold significant importance in various domains of chemical science, including pharmaceuticals, materials science, and industrial applications. researchgate.net These compounds are characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and a carboxylic acid group (-COOH). The presence of these functional groups imparts a unique reactivity profile, making them exceptionally versatile precursors in organic synthesis. researchgate.net

The electron-withdrawing nature of the nitro group, combined with the directing effects of the carboxyl and other substituents, allows for controlled and specific chemical transformations. researchgate.net This makes nitrobenzoic acid derivatives invaluable as intermediates in the construction of complex molecules. In medicinal chemistry, these compounds are frequently employed in the synthesis of a wide array of heterocyclic compounds, which form the core structure of many therapeutic agents. nih.gov The strategic placement of substituents on the aromatic ring is a key aspect of drug design, enabling the fine-tuning of a molecule's biological activity. Furthermore, aminobenzoic acid derivatives, often produced via the reduction of their nitro counterparts, are recognized as crucial scaffolds in the development of new drugs. nih.gov

Structural Characteristics and Functional Group Analysis of the Compound

5-Amino-4-methyl-2-nitrobenzoic acid is a polysubstituted aromatic compound. Its chemical identity is precisely defined by its molecular structure and associated identifiers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 204254-63-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

This data is compiled from chemical database information. researchgate.net

The molecular architecture of this compound is characterized by a central benzene (B151609) ring to which four distinct functional groups are attached:

Carboxylic Acid Group (-COOH): This acidic functional group is a primary site for reactions such as esterification and amidation, allowing for the covalent linkage of the molecule to other chemical moieties.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring. It can also be readily reduced to an amino group (-NH₂), providing a pathway to further functionalization.

Amino Group (-NH₂): This basic functional group can act as a nucleophile and is a key site for forming new chemical bonds, particularly in the synthesis of heterocyclic rings.

Methyl Group (-CH₃): The methyl group, being an electron-donating group, subtly modifies the reactivity of the aromatic ring and provides steric bulk, which can influence the regioselectivity of subsequent reactions.

The specific arrangement of these groups on the benzene ring—an ortho-nitro substituent to the carboxylic acid and a para-amino group to the same—creates a unique chemical environment that dictates its role as a specialized building block in organic synthesis.

Overview of Academic Research Trajectories for 5 Amino 4 Methyl 2 Nitrobenzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule through key reactions that introduce the nitro and amino functionalities onto a pre-existing methyl-benzoic acid framework. These methods include nitration, reduction, and amination strategies.

Nitration-based Synthetic Routes for the Aromatic Core

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. nih.govyoutube.com In the context of synthesizing precursors for this compound, nitration is typically performed on benzoic acid or its derivatives. The conditions of the nitration reaction can be controlled to direct the position of the incoming nitro group. nih.gov

The carboxylic acid group on benzoic acid is a meta-director. However, nitration can still produce a mixture of ortho, meta, and para isomers. To achieve specific substitution patterns, such as those required for the target molecule's precursors, reaction conditions like temperature must be carefully controlled. truman.edu For instance, nitrating benzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures can influence the isomer distribution. truman.eduyoutube.com The nitration of 4-methyl-2-nitrobenzoic acid is a relevant transformation in related synthetic sequences. rsc.org The direct dinitration of benzoic acid using fuming nitric acid and sulfuric acid at elevated temperatures leads to 3,5-dinitrobenzoic acid. orgsyn.org Similarly, the oxidation of 2-nitroso-5-nitrotoluene can yield 2,5-dinitrobenzoic acid. orgsyn.org

Table 1: Nitration Reactions for Benzoic Acid Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Conc. H₂SO₄, Conc. HNO₃ | Cool to 0°C or less | 3-Nitrobenzoic Acid | Not specified | truman.edu |

| Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 70-90°C, then heated | 3,5-Dinitrobenzoic Acid | 54-58% | orgsyn.org |

Reduction-based Synthetic Routes of Nitro Precursors to Amino Derivatives

The reduction of a nitro group to an amino group is a key step in synthesizing amino-substituted benzoic acids from nitro-containing precursors. A common precursor for this compound is 4-methyl-2,5-dinitrobenzoic acid, which can be selectively reduced to introduce the amino group at the 5-position. chemicalbook.com

Various reducing agents can be employed for this transformation. A general method involves neutralizing a nitrobenzoic acid with an inorganic base to form the carboxylate salt, followed by reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder. google.com This method is applicable to nitrobenzoic acid compounds and can be carried out in a solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 40 to 110°C. google.com The pH of the solution during workup is critical, as the aminobenzoic acid product is amphoteric, possessing both acidic and basic functional groups. Its solubility is lowest at the isoelectric point, which for p-aminobenzoic acid is around pH 3.7. sciencemadness.org

Electron spin resonance (e.s.r.) spectra studies on the electrolytic reduction of dinitro derivatives of benzoic acid show that in compounds like 2,4-dinitrobenzoic acid, steric hindrance can cause one of the nitro groups to twist out of the plane of the ring, affecting the reduction process. rsc.org

Table 2: Reduction of Nitroaromatic Compounds

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrobenzoic acid compound | Inorganic base, Hydrazine hydrate, Catalyst (e.g., Raney-Ni) | 40-110°C in solvent (e.g., methanol) | Aminobenzoic acid compound | High | google.com |

| 4-Acetylamino-2-nitrotoluene | Zinc dust, NH₄Cl | Not specified | 4-Acetylamino-2-hydroxylaminotoluene | Not specified | researchgate.net |

Amination-based Strategies for Introducing the Amino Group

Amination provides a direct route to introduce an amino group onto an aromatic ring, often by displacing a leaving group such as a halogen. A notable strategy is the catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines. nih.govacs.orgelsevierpure.com This method can produce N-substituted 5-nitroanthranilic acid derivatives in high yields (>99%) within short reaction times (5-30 minutes) at temperatures between 80-120°C. nih.govacs.org These N-substituted products can then be converted to the desired primary amine derivatives. acs.org

Another metal-catalyst-free approach involves the amination of 2-chloro-5-nitrobenzoic acid in superheated water with potassium carbonate as a base. lookchem.com Good yields are achieved with various arylamines at temperatures of 150-190°C. lookchem.com The presence of the electron-withdrawing nitro group on the aromatic ring is crucial for activating the substrate towards nucleophilic aromatic substitution, leading to high yields of the aminated products. lookchem.com

Table 3: Amination of 2-Chloro-5-nitrobenzoic Acid

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aliphatic and Aromatic Amines | Microwave-assisted, 80-120°C, 5-30 min | N-substituted 5-nitroanthranilic acid derivatives | Up to >99% | nih.govacs.org |

| Aniline | Superheated water, K₂CO₃, 150°C, 2h | 2-Anilino-5-nitrobenzoic acid | 88% | lookchem.com |

| Benzylamine | Superheated water, K₂CO₃ | 2-Benzylamino-5-nitrobenzoic acid | 90% | lookchem.com |

Multi-step Synthetic Pathways and Intermediate Transformations

Multi-step syntheses allow for the sequential construction of the target molecule by transforming functional groups on intermediate compounds. These pathways often involve protecting certain functional groups while others are being modified.

Oxidative Methods for Carboxylic Acid Formation

The carboxylic acid group of this compound can be formed through the oxidation of a corresponding aryl methyl group. Various methods exist for this transformation, which can be applied to precursors like substituted toluenes.

One patented method describes the oxidation of oxidation-resistant aryl methyl groups, such as in dinitrotoluene, to carboxylic acid groups using sulfuric acid and an oxidizing agent like vanadium pentoxide or manganese dioxide at temperatures not exceeding 150°C. google.com Another approach involves the aerobic photo-oxidation of a methyl group on an aromatic nucleus to the corresponding carboxylic acid, catalyzed by magnesium bromide diethyl etherate under visible light irradiation. rsc.org Other methods for oxidizing benzylic positions include using potassium persulfate, molecular oxygen with a cobalt catalyst, or hydrogen peroxide with a tungsten catalyst. organic-chemistry.org For example, 2,6-dinitrotoluene (B127279) can be oxidized to 2,6-dinitrobenzoic acid using KMnO₄. researchgate.net

Table 4: Oxidation of Aryl Methyl Groups to Carboxylic Acids

| Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl-substituted benzene (B151609) | H₂SO₄, Vanadium pentoxide or Manganese dioxide | ≤ 150°C | Aryl carboxylic acid | google.com |

| Aromatic methyl group | MgBr₂·Et₂O (catalyst), O₂ | Visible light irradiation | Aromatic carboxylic acid | rsc.org |

| 2,6-Dinitrobenzaldehyde | KMnO₄ | Not specified | 2,6-Dinitrobenzoic acid | researchgate.net |

Esterification and Hydrolysis in Synthetic Sequences

Esterification and hydrolysis are crucial transformations in the synthesis of benzoic acid derivatives. The carboxylic acid group is often converted to an ester to act as a protecting group during other synthetic steps, such as nitration or reduction. The ester can then be hydrolyzed back to the carboxylic acid in the final steps of the synthesis. orgsyn.orgorganic-chemistry.org

Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For example, 4-amino-3-nitrobenzoic acid can be converted to its methyl ester by refluxing in methanol with catalytic sulfuric acid. bond.edu.au The progress of such reactions can be monitored by techniques like thin-layer chromatography (TLC). libretexts.org

Hydrolysis of the ester back to the carboxylic acid can be achieved under either acidic or basic conditions. youtube.commnstate.edu Saponification, or base-promoted hydrolysis, involves treating the ester with a stoichiometric amount of a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. orgsyn.orgyoutube.com This method is often preferred as it is typically faster and occurs at lower temperatures than acid-catalyzed hydrolysis. youtube.com For example, methyl m-nitrobenzoate can be saponified by boiling with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate m-nitrobenzoic acid. orgsyn.org

Table 5: Esterification and Hydrolysis Reactions

| Reaction Type | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Esterification | 4-Amino-3-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Reflux | 4-Amino-3-nitrobenzoic acid methyl ester | bond.edu.au |

| Esterification | 5-Amino-2-nitro-benzoic acid | Methanol, Thionyl chloride | Reflux, 12 hr | 5-Amino-2-nitro-benzoic acid methyl ester |

Derivatization Strategies and Analogs of 5 Amino 4 Methyl 2 Nitrobenzoic Acid

Synthesis and Comparative Analysis of Structural Isomers

The structural framework of 5-Amino-4-methyl-2-nitrobenzoic acid allows for a variety of isomers, each with distinct properties arising from the specific arrangement of the amino, methyl, and nitro substituents on the benzoic acid ring.

Isomeric Aminomethylnitrobenzoic Acids

Isomers of this compound are compounds that share the same molecular formula (C₈H₈N₂O₄) but differ in the positions of their functional groups. chemicalbook.com The synthesis of these isomers typically involves nitration of a corresponding methylbenzoic acid or amination of a dinitro-precursor. For example, 5-methyl-2-nitrobenzoic acid can be synthesized from m-toluic acid. nih.gov Another related isomer is 5-amino-2-nitrobenzoic acid, which lacks the methyl group. sigmaaldrich.comnih.gov The properties of these isomers, such as melting point and solubility, are influenced by the electronic effects and intramolecular interactions of their substituent groups.

A comparative look at these isomers highlights the importance of substituent placement on the molecule's chemical reactivity and physical properties.

Table 1: Comparison of Isomeric Aminomethylnitrobenzoic Acids

| Compound Name | Molecular Formula | Key Structural Difference | CAS Number |

|---|---|---|---|

| This compound | C₈H₈N₂O₄ | Parent Compound | 204254-63-7 chemicalbook.com |

| 4-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | Lacks the amino group | 1975-51-5 fishersci.com |

| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | Lacks the amino group; different methyl/nitro positions | 3113-72-2 nih.gov |

| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | Lacks the methyl group | 13280-60-9 sigmaaldrich.com |

Halogenated and Hydroxy/Alkoxy Analogs

Modifying the substituent patterns of this compound by introducing halogens, hydroxyl groups, or alkoxy groups creates a diverse family of analogs with tailored electronic and steric properties.

Derivatives with Modified Substituent Patterns

Table 2: Examples of Halogenated and Hydroxy/Alkoxy Analogs

| Compound Name | Molecular Formula | Key Functional Group | CAS Number |

|---|---|---|---|

| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | Chloro | 2516-95-2 |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | C₈H₇NO₆ | Hydroxy, Methoxy | Not specified |

| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | Iodo | 5326-47-6 fishersci.com |

| 5-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | Methoxy | Not specified rsc.org |

Amino Acid Protecting Group Derivatives in Peptide Chemistry

In the complex field of peptide synthesis, protecting groups are essential for preventing unwanted side reactions. Derivatives of aminobenzoic acids are designed to act as specialized building blocks in this process.

Fmoc-protected Variants and their Deprotection Mechanisms

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability. A derivative, 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, serves as a building block in organic and bioconjugate chemistry. The Fmoc group shields the amino functionality from reacting out of turn during the sequential addition of amino acids to a growing peptide chain. peptide.com

The deprotection mechanism is a key step in SPPS. It is achieved by treating the Fmoc-protected compound with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). genscript.comnih.gov The base facilitates the removal of the Fmoc group through a β-elimination reaction, liberating the amine to allow for the next coupling step in the peptide sequence. nih.gov This process is highly specific and occurs under mild conditions, which helps to maintain the integrity of the growing peptide chain. genscript.com While piperidine is standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes to minimize side reactions like epimerization. nih.gov

Diamino and Dinitro Benzoic Acid Derivatives from this compound

Further derivatization can involve altering the existing nitro and amino groups to create diamino or dinitro analogs, which are themselves valuable chemical intermediates.

The conversion of the nitro group in this compound into a second amino group would yield a diamino derivative. This transformation is typically achieved through reduction, for example, via catalytic hydrogenation. A general method for this type of conversion involves reducing a dinitro compound, such as 3,5-dinitrobenzoic acid, using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to produce 3,5-diaminobenzoic acid. dissertationtopic.net A similar reduction of the nitro group on the parent compound would result in 2,5-diamino-4-methylbenzoic acid.

The synthesis of dinitro derivatives, such as 3,5-dinitrobenzoic acid, does not start from the amino-substituted compound but rather from benzoic acid itself. The process involves nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org This dinitro compound can then be reduced to form 3,5-diaminobenzoic acid, a versatile intermediate used in the synthesis of dyes and other complex molecules. dissertationtopic.net Another related compound, 4-Amino-3,5-Dinitrobenzoic Acid, can be synthesized from 4-chloro-3,5-dinitrobenzoic acid by reacting it with ammonia (B1221849) in methanol (B129727). chemicalbook.com

Table 3: Related Diamino and Dinitro Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Class | Synthetic Precursor (Example) |

|---|---|---|---|

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | Dinitro | Benzoic Acid orgsyn.org |

| 3,5-Diaminobenzoic acid | C₇H₇N₂O₂ | Diamino | 3,5-Dinitrobenzoic acid dissertationtopic.net |

| 4-Amino-3,5-Dinitrobenzoic acid | C₇H₅N₃O₆ | Dinitro | 4-Chloro-3,5-dinitrobenzoic acid chemicalbook.com |

| 2,3-Diaminobenzoic acid methyl ester | C₈H₁₀N₂O₂ | Diamino (ester) | 2-Amino-3-nitrobenzoic acid methyl ester researchgate.net |

Related Aromatic Aminobenzoic Acid Scaffolds in Advanced Synthetic Chemistry

The structural framework of this compound, characterized by its substituted aminobenzoic acid core, is a valuable scaffold in advanced synthetic chemistry. This section explores the synthetic utility of this and closely related aromatic aminobenzoic acid scaffolds, with a particular focus on their application in the construction of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

A primary application of ortho-aminobenzoic acid derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities. The general synthetic approach involves the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring. researchgate.net For instance, 2-amino-5-methylbenzoic acid, an analog of the title compound, serves as a key starting material in the synthesis of the drug candidate Ziresovir, an inhibitor of the respiratory syncytial virus (RSV) fusion protein. acs.orgacs.org The synthesis begins with the ring closure of 2-amino-5-methylbenzoic acid with urea (B33335) or potassium cyanate (B1221674) to form the corresponding quinazoline-2,4(1H,3H)-dione. acs.orgacs.org

Alternatively, modern synthetic methods often employ transition-metal-catalyzed reactions to construct the quinazolinone core. A notable example is the copper-catalyzed synthesis of a quinazolinone intermediate from 2-bromo-5-methylbenzoic acid and a guanidine (B92328) derivative. acs.orgacs.org This approach offers a streamlined route to complex quinazolinones. The optimization of this reaction highlights key variables in the synthesis of such scaffolds.

The following table summarizes the optimization of the copper-catalyzed synthesis of a quinazolinone intermediate, demonstrating the influence of various reaction parameters on the yield. This data, while specific to a Ziresovir intermediate, provides valuable insight into the potential synthetic conditions for related scaffolds like this compound. acs.orgacs.org

Optimization of Copper-Catalyzed Quinazolinone Synthesis acs.orgacs.org

| Entry | Halogen (X) | Base | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | I | Cs2CO3 | 20 | 6 | 80 | 70.3 |

| 2 | Br | Cs2CO3 | 20 | 6 | 80 | 81.2 |

| 3 | Cl | Cs2CO3 | 20 | 6 | 80 | Trace |

| 4 | F | Cs2CO3 | 20 | 6 | 80 | Trace |

| 5 | Br | K2CO3 | 20 | 6 | 80 | 96.8 |

| 6 | Br | Na2CO3 | 20 | 6 | 80 | 55.4 |

| 7 | Br | NaOH | 20 | 6 | 80 | 32.1 |

| 8 | Br | K2CO3 | 10 | 6 | 80 | 45.6 |

| 9 | Br | K2CO3 | 20 | 5 | 80 | 95.7 |

| 10 | Br | K2CO3 | 20 | 6 | 60 | 83.1 |

| 11 | Br | K2CO3 | 20 | 6 | 70 | 91.2 |

The reactivity of the functional groups on the aminobenzoic acid scaffold allows for a wide range of derivatization strategies beyond cyclization reactions. The amino group can be acylated, alkylated, or transformed into a diazonium salt, which can then undergo various substitution reactions. The carboxylic acid group can be esterified or converted to an amide. These derivatization strategies are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules. For example, the synthesis of quinazolinone-amino acid hybrids involves the coupling of amino acids to the quinazolinone core, demonstrating the versatility of this scaffold in creating complex molecular architectures. nih.gov

The concept of bioisosterism is widely used in drug design to create analogs of a lead compound with improved properties. drughunter.comcambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be considered for each of its functional groups and the aromatic ring itself. For example, the carboxylic acid group can be replaced with other acidic functional groups such as tetrazoles or sulfonamides. The nitro group can be replaced by other electron-withdrawing groups, and the methyl group can be substituted with other small alkyl or halo groups. The benzene (B151609) ring itself can be replaced by a heterocyclic ring like thiophene (B33073) or pyridine (B92270) to modulate the electronic and steric properties of the molecule. cambridgemedchemconsulting.com These modifications can lead to the discovery of new compounds with enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity.

The following table provides examples of common bioisosteric replacements for the functional groups present in this compound.

Common Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Acylsulfonamide, Hydroxamic acid | Modulate acidity, improve cell permeability, enhance metabolic stability |

| Amino (-NH2) | -OH, -CH3, -F, -Cl | Alter hydrogen bonding capacity, lipophilicity, and basicity |

| Nitro (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | Modify electronic properties and metabolic stability |

| Methyl (-CH3) | -Cl, -Br, -CF3, Ethyl (-CH2CH3) | Adjust steric bulk and lipophilicity |

| Benzene Ring | Pyridine, Thiophene, Pyrazole (B372694) | Introduce heteroatoms to alter electronic distribution, solubility, and hydrogen bonding potential |

Advanced Spectroscopic and Computational Characterization of 5 Amino 4 Methyl 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms in 5-Amino-4-methyl-2-nitrobenzoic acid can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton. Based on data from structurally similar compounds like 5-amino-2-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid, the anticipated chemical shifts can be predicted. nih.govchemicalbook.comnih.gov The two aromatic protons would appear as singlets due to their para-position relative to each other. The methyl protons would also yield a singlet, while the amino protons might appear as a broad singlet. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift, and its observation can sometimes be challenging due to hydrogen exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would display eight distinct signals. These include signals for the six carbons of the benzene (B151609) ring (four quaternary and two CH carbons), one for the methyl group, and one for the carboxyl group. nih.govnih.govchemicalbook.com The positions of the electron-donating amino and methyl groups and the electron-withdrawing nitro and carboxyl groups significantly influence the chemical shifts of the aromatic carbons.

Predicted NMR Data for this compound Interactive ¹H NMR Data Table

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic-H (H-3) | ~8.0 | Singlet |

| Aromatic-H (H-6) | ~6.8 | Singlet |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet |

Interactive ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl (C=O) | 165 - 175 |

| Aromatic (C-NH₂) | 145 - 155 |

| Aromatic (C-NO₂) | 140 - 150 |

| Aromatic (C-CH₃) | 135 - 145 |

| Aromatic (C-COOH) | 115 - 125 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-H) | 110 - 130 |

| Methyl (-CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₈N₂O₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. acs.org

The calculated molecular weight is 196.16 g/mol . In an MS experiment, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. nih.gov

The fragmentation analysis under electron ionization (EI) would likely reveal characteristic losses of small neutral molecules, providing evidence for the presence of specific functional groups. Common fragmentation pathways for related nitrobenzoic acids include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of water (H₂O) .

Loss of nitrogen dioxide (•NO₂) from the nitro group.

Loss of a carboxyl group (•COOH) .

Decarboxylation (loss of CO₂) .

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence and positions of the amino, methyl, nitro, and benzoic acid moieties. nih.govnih.gov

Vibrational Spectroscopy (e.g., FTIR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound. The FTIR and FT-Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net

Experimental and computational studies on similar molecules, such as 5-amino-2-nitrobenzoic acid and 2-amino-5-bromobenzoic acid, provide a basis for assigning the vibrational frequencies. researchgate.netijtsrd.com

Characteristic Vibrational Frequencies for this compound Interactive Vibrational Spectroscopy Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretching | 2500-3300 (broad) |

| Amino (-NH₂) | N-H Symmetric/Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | C-H Stretching | 3000-3100 |

| Methyl C-H | C-H Stretching | 2850-2960 |

| Carboxylic Acid (C=O) | C=O Stretching | 1680-1710 |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Nitro (-NO₂) | Asymmetric N-O Stretching | 1500-1550 |

| Nitro (-NO₂) | Symmetric N-O Stretching | 1330-1370 |

The complementary nature of FTIR and FT-Raman spectroscopy allows for a more complete vibrational analysis, as some modes that are weak in FTIR may be strong in Raman, and vice-versa. nih.govchemicalbook.com

Electronic Spectroscopy (e.g., UV-Vis Absorption and Fluorescence)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by the presence of multiple chromophores: the benzene ring, the nitro group (-NO₂), the amino group (-NH₂), and the carboxyl group (-COOH).

The interaction of these groups with the aromatic π-system leads to characteristic absorption bands. Typically, substituted benzoic acids exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the electron-donating amino group and the electron-withdrawing nitro group causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. nist.gov The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups and the nitrogen of the amino group, are also expected, though they are generally weaker.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While the specific crystal structure of this compound has not been reported in the searched literature, the analysis of closely related structures provides a clear picture of the expected solid-state conformation and intermolecular interactions. nih.gov

Studies on compounds like 2-Amino-4-methylpyridinium 2-nitrobenzoate (B253500) and methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate reveal key structural features. nih.govresearchgate.net It is anticipated that the benzoic acid moiety in this compound would be nearly planar. The crystal structure would be heavily influenced by a network of intermolecular hydrogen bonds. nih.gov

Key expected interactions include:

Carboxylic Acid Dimers: The -COOH groups could form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Amino and Nitro Group Interactions: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the carboxylic acid can act as acceptors. This can lead to N-H···O hydrogen bonds, linking the molecules into chains or sheets. researchgate.netnih.gov

The precise bond lengths, bond angles, and torsion angles, particularly concerning the orientation of the nitro and carboxyl groups relative to the benzene ring, would be determined with high precision, offering unparalleled insight into the molecule's solid-state architecture. mdpi.comresearchgate.net

Computational Chemistry and Quantum Chemical Methods in Molecular Analysis

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular structure, stability, and properties. Quantum chemical methods can be used to model this compound and predict its characteristics. acs.org These calculations are particularly valuable when experimental data is scarce or to help in the interpretation of experimental results. dntb.gov.ua

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of this size.

Optimized Geometry: A key application of DFT is to calculate the molecule's lowest energy structure (optimized geometry). By performing a geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), one can obtain theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This information is invaluable for understanding the molecule's three-dimensional shape.

Vibrational Frequencies: Following geometry optimization, the same level of theory can be used to calculate the harmonic vibrational frequencies. researchgate.netresearchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule. The results can be directly compared with experimental FTIR and FT-Raman spectra. ijtsrd.com Often, the calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. This combined experimental and theoretical approach allows for a confident and detailed assignment of the vibrational spectrum. researchgate.net

Electronic Structure Calculations for Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its reactivity. For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic properties, including the distribution of electrons and the energies of its frontier molecular orbitals. These calculations are crucial for predicting how the molecule will interact with other chemical species.

The reactivity of this compound is largely governed by the interplay of its three substituent groups on the benzene ring: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The methyl group also contributes to this electron-donating effect through hyperconjugation. Conversely, the nitro and carboxylic acid groups are strong deactivating groups, withdrawing electron density from the ring.

This electronic push-pull system creates a complex reactivity profile. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Relatively High | Due to the presence of the electron-donating amino and methyl groups. |

| LUMO Energy | Relatively Low | Due to the presence of the electron-withdrawing nitro and carboxylic acid groups. |

| HOMO-LUMO Gap | Moderate | The opposing effects of the donor and acceptor groups are expected to result in a moderate energy gap, suggesting a balance between stability and reactivity. |

| Electron Density | High on the amino group and the aromatic ring; Low on the nitro and carboxyl groups. | This distribution is a direct consequence of the electronic effects of the substituents. |

| Reactivity | Susceptible to both electrophilic and nucleophilic attack at different sites. | The varied electron density across the molecule provides multiple potential reaction centers. |

Molecular Dynamics Simulations for Conformational Studies

The three-dimensional conformation of a molecule plays a significant role in its biological activity and physical properties. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility.

For this compound, a key area of conformational interest is the orientation of the carboxylic acid and nitro groups relative to the benzene ring. The rotation around the C-C bond connecting the carboxylic acid to the ring and the C-N bond of the nitro group can lead to different conformers. Intramolecular hydrogen bonding between the amino group and the nitro or carboxylic acid groups can also significantly influence the conformational landscape, potentially locking the molecule into a more rigid structure.

MD simulations can be employed to explore the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. These simulations would typically involve placing the molecule in a simulated solvent environment (like water) to mimic physiological conditions and observing its movements and structural changes over a period of nanoseconds.

While specific MD simulation data for this compound is not available, studies on similar substituted benzoic acids suggest that the planarity of the molecule is a critical factor. The steric hindrance between the adjacent methyl and nitro groups, and the carboxylic acid group, will likely force the nitro and carboxyl groups out of the plane of the benzene ring to some extent.

Table 2: Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Rationale |

| Carboxylic Acid Group Orientation | Likely to be non-planar with the benzene ring. | Steric hindrance from the ortho-nitro group will likely cause rotation around the C-C bond. |

| Nitro Group Orientation | Also likely to be twisted out of the plane of the ring. | Steric repulsion with the adjacent methyl group would favor a non-planar conformation. |

| Intramolecular Hydrogen Bonding | Possible between the amino group and the oxygen of the nitro or carboxylic acid group. | Such interactions would stabilize specific conformers and restrict rotational freedom. |

| Overall Flexibility | Moderately flexible. | While the aromatic ring is rigid, the substituent groups will exhibit rotational freedom, influenced by steric and electronic effects. |

Research Applications and Emerging Roles of 5 Amino 4 Methyl 2 Nitrobenzoic Acid

Applications in Organic Synthesis as a Versatile Building Block

As a substituted aromatic compound, 5-Amino-4-methyl-2-nitrobenzoic acid serves as a versatile organic building block. bldpharm.com The presence of the amino (-NH2), nitro (-NO2), and carboxylic acid (-COOH) groups on the benzene (B151609) ring provides multiple reactive sites. This allows chemists to selectively modify the molecule and incorporate it into larger, more complex structures through a variety of organic reactions. This versatility makes it an important intermediate in the creation of specialized chemicals, including pharmaceuticals and coloring agents. chemimpex.com

The unique structure of this compound, and related aminonitrobenzoic acids, makes it a key intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds and pharmaceuticals. chemimpex.comchemimpex.com The amino group can be readily diazotized or acylated, the nitro group can be reduced to form a second amino group, and the carboxylic acid can be converted into esters or amides.

For instance, related ortho-aminobenzoic acid derivatives are fundamental starting materials for the synthesis of quinazolines, a scaffold found in numerous biologically active compounds. The synthesis of Ziresovir, a drug candidate for treating Respiratory Syncytial Virus (RSV), begins with 2-amino-5-methylbenzoic acid, an isomer of the title compound. acs.org This process involves a ring-closure reaction to form the quinazoline (B50416) core. acs.org Similarly, this compound can serve as a precursor for various substituted quinazolines and other heterocyclic systems. The general reactivity of such compounds is also leveraged in the preparation of insulin (B600854) receptor tyrosine kinase activators and in the development of self-immolative dendrimers for targeted drug release. sigmaaldrich.comchemicalbook.com

The chemistry of this compound is particularly relevant in the field of dye and pigment manufacturing. chemimpex.comamoghchemicals.in The primary aromatic amino group is a key functional group for the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in industries such as textiles, printing, and food. nih.govresearchgate.net

The synthesis of an azo dye involves a two-step process:

Diazotization: The amino group of an aromatic amine, such as this compound, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt. uomustansiriyah.edu.iq

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine. uomustansiriyah.edu.iq The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form a stable azo compound, characterized by the -N=N- functional group that links the two aromatic rings. nih.gov

This process has been used to synthesize novel aromatic azo dyes from the related compound 4-amino-2-nitrobenzoic acid by coupling it with various phenols and salicylic (B10762653) acid derivatives. researchgate.net The specific substituents on both the diazonium salt precursor and the coupling agent determine the final color, stability, and solubility of the dye. researchgate.net

Biochemical Research and Enzyme Inhibition Studies

In the realm of biochemistry, substituted nitroaromatic compounds are investigated for their interactions with biological systems. The electronic properties and structural arrangement of this compound make it a candidate for studying enzyme-substrate interactions and for use in the development of biochemical tools. chemimpex.comchemimpex.com

Research has shown that related compounds, such as 5-amino-2-nitrobenzoic acid, act as inhibitors of proteolytic enzymes. chemicalbook.com These enzymes, which catalyze the breakdown of proteins, include chymotrypsin (B1334515), trypsin, and elastase. chemicalbook.comscbt.com Chymotrypsin and trypsin are key digestive enzymes, while elastase is involved in breaking down elastin, a key protein in connective tissue. scbt.comnih.gov

The inhibitory action of such molecules allows them to be used as tools in research to study the mechanisms of these enzymes. scbt.com For example, chymotrypsin inhibitors are valuable for investigating biological processes where proteolytic activity needs to be controlled. scbt.com While specific kinetic data for this compound is not broadly detailed, its structural similarity to known inhibitors suggests potential activity. The mechanism of inhibition can vary, but often involves the inhibitor binding to the active site of the enzyme, preventing the natural substrate from binding. nih.govnih.gov

Table 1: Proteolytic Enzymes and Potential Inhibition This table is based on the activity of structurally related compounds.

| Enzyme | Function | Potential Inhibitory Role | Citation |

|---|---|---|---|

| Chymotrypsin | A digestive enzyme that breaks down proteins, primarily targeting peptide bonds involving large hydrophobic amino acids. | Regulation of proteolytic activity for research on inflammation or digestive disorders. | scbt.com |

| Trypsin | A digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. | Used to study protein digestion and as a model for protease inhibition. | chemicalbook.com |

| Elastase | A protease that breaks down elastin, a protein found in connective tissue. | Prevention of elastase-mediated tissue degradation in research models. | chemicalbook.comnih.gov |

Dihydrolipoamide dehydrogenase (DLD) is a critical enzyme that functions as a component of four major mitochondrial multi-enzyme complexes: the pyruvate (B1213749) dehydrogenase complex (PDHC), the alpha-ketoglutarate (B1197944) dehydrogenase complex (α-KGDH), the branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the 2-oxoadipate dehydrogenase complex. nih.gov By oxidizing dihydrolipoamide, DLD plays an essential role in the tricarboxylic acid (TCA) cycle and the metabolism of amino acids, including branched-chain amino acids and lysine. nih.gov

While direct studies linking this compound to DLD are not prominent, the study of how small molecules interact with metabolic pathways is a significant area of biochemical research. chemimpex.com Compounds that can influence the activity of key enzymes like DLD have the potential to modulate cellular energy metabolism. Research into DLD deficiency, a genetic disorder, highlights the importance of this enzyme and the diagnostic utility of analyzing metabolites in related pathways. nih.gov The potential for nitroaromatic compounds to undergo reduction within the cell suggests a possible, though not yet documented, interaction with cellular redox systems in which DLD participates.

The chemical properties of aminonitrobenzoic acids also lend themselves to applications in analytical biochemistry. For example, the related compound 5-amino-2-nitrobenzoic acid is used as a reagent in analytical chemistry, including in spectrophotometric methods. chemimpex.comchemicalbook.com It can also serve as a standard for determining the activity of certain enzymes, such as γ-glutamyltransferase (γ-GT). chemicalbook.com

The chromophoric nature of the nitroaromatic system means that chemical modifications to the molecule, such as the enzymatic cleavage of a group attached to the amine or carboxyl function, can lead to a change in color or fluorescence. This property is the basis for many biochemical assays. Given these precedents, this compound could potentially be developed into a reagent for similar analytical purposes, where its reaction or binding to a target analyte produces a measurable signal.

Pharmaceutical Research and Lead Compound Development

The structural features of this compound, including a nucleophilic amino group, an electron-withdrawing nitro group, and a carboxylic acid handle, make it a valuable starting material in medicinal chemistry for the development of new lead compounds.

In pharmaceutical research, aminobenzoic acids are considered "privileged scaffolds" because they are core structures in many biologically active compounds. researchgate.net The ability to modify the amino and carboxyl groups allows for the creation of diverse molecular libraries. nih.gov this compound serves as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

The synthesis of drug-like compounds often involves leveraging the reactivity of the functional groups. For instance, the carboxylic acid group can be converted to an ester through reaction with an alcohol, such as methanol (B129727) in the presence of thionyl chloride. This esterification is a common step to modify the compound's solubility and reactivity for subsequent reactions. Furthermore, the amino group can undergo acylation to form amides, a fundamental linkage in many pharmaceutical agents. nih.gov These synthetic strategies allow for the systematic modification of the parent molecule to explore its structure-activity relationship and develop new compounds with desired biological profiles. The development of new antimicrobial compounds is a pressing need, and aurones derived from amino-substituted precursors have shown promise. mdpi.com

While direct studies on the biological activities of this compound are limited, research on its structural analogs provides significant insights into its potential. The aminobenzoic acid framework is central to many compounds exhibiting a wide range of biological effects. nih.govnih.govnih.gov

Antimicrobial Activity: Structural analogs of aminobenzoic acid are foundational to numerous antimicrobial agents. nih.govnih.gov For example, new thioureides derived from 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific activity against various microbial strains, particularly planktonic fungal cells and P. aeruginosa. researchgate.net Similarly, the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has yielded compounds with good activity against S. aureus and B. subtilis. researchgate.net The core amino acid structure is often crucial for this activity, as these molecules can act as analogs of intermediates in microbial biosynthetic pathways. nih.gov

Anti-inflammatory Activity: Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, which share an amino-substituted aromatic system, have been evaluated for their anti-inflammatory properties. nih.gov These compounds were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced inflammation models, a key indicator of anti-inflammatory potential. nih.gov The activity was linked to their ability to activate the NRF2 pathway, which helps regulate the inflammatory response. nih.gov

The following table summarizes the antimicrobial findings for various structural analogs.

| Compound Class | Target Microbe(s) | Key Findings |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells, P. aeruginosa | High activity against planktonic fungal cells and notable activity against P. aeruginosa. researchgate.net |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity observed, particularly for derivatives with small or no substituents on the benzene ring. researchgate.net |

| Amino and Acetamidoaurones | Gram-positive and Gram-negative bacteria | Showed interesting activity against strains like S. aureus, E. coli, and H. pylori. mdpi.com |

Advanced Material Science Applications

The unique molecular structure of this compound and its derivatives is also being explored for applications in the creation of novel functional and energetic materials.

Amino acids and their derivatives are recognized as powerful building blocks for creating ordered nanostructures through self-assembly. beilstein-journals.org This process is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces. beilstein-journals.org The structure of this compound is conducive to such interactions. The carboxylic acid and amino groups can form strong intermolecular hydrogen bonds, a key driver for creating supramolecular architectures. chemicalbook.com Specifically, the carboxyl groups of adjacent molecules can form cyclic dimers via hydrogen bonds. chemicalbook.com The aromatic ring facilitates π–π stacking, while the different functional groups contribute to a molecular dipole, potentially guiding the assembly process. These self-assembly properties are fundamental to developing functional biomaterials for applications like drug delivery. beilstein-journals.org

The presence of a nitro group (a classic "energetic" functional group) on the aromatic ring makes this compound and its analogs of interest in the field of energetic materials. Nitrated pyrazoles, in particular, are a significant class of energetic compounds known for their high heat of formation and thermal stability. nih.govresearchgate.net Research has focused on synthesizing pyrazole-based energetic materials, which can be derived from precursors containing nitro and amino functionalities. nih.gov While nitropyrazoles themselves can be energetic, they are often used as intermediates to prepare higher-performance materials. nih.gov Fusing pyrazole (B372694) rings with other heterocyclic structures like triazines is a strategy to create energetic materials with a good balance of power and safety (insensitivity). researchgate.net The development of fused heterocyclic compounds, such as those based on pyrazolo[4,3-c]pyrazole, has led to insensitive energetic materials. nih.gov

The table below highlights key energetic compounds and frameworks related to pyrazole analogs.

| Compound/Framework | Key Characteristics | Potential Application |

| Nitropyrazoles | High heat of formation, thermal stability. nih.govresearchgate.net | Intermediates for high-performance energetic materials. nih.gov |

| Pyrazolo[4,3-c]pyrazole | Insensitive energetic material framework. nih.gov | Used in the construction of insensitive explosives like DNPP and LLM-119. nih.gov |

| 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] itmedicalteam.plsigmaaldrich.comchemimpex.comtriazin-4-one (NPTO) | Fused energetic structure with good thermal stability. nih.gov | Potential use in insensitive explosives and propellants. nih.gov |

| Aminated Tetrazoles and Triazoles | High explosive performance, can be used as ligands for high-energy metal complexes. rsc.org | High-performance explosives. rsc.org |

Analytical Chemistry Applications (e.g., Reagent for Metal Ion Detection)

In analytical chemistry, compounds that can selectively bind to metal ions and produce a measurable signal are highly valuable. The functional groups on this compound give it the potential to act as a chelating agent for metal ion detection. The carboxylic acid and amino groups can serve as binding sites for metal ions. mdpi.com The complexation of metal ions by amino acids can lead to electrochemical signals that are useful for detection, even at very low concentrations. mdpi.com While this specific molecule is not widely cited as an analytical reagent, its structural analog, 5-amino-2-nitrobenzoic acid, is used as a reagent in various chemical preparations and as a standard for determining certain enzyme activities. chemicalbook.com The general class of aminobenzoic acids can form stable complexes with metals, making them useful as reagents for detecting metal ions in applications such as environmental monitoring. chemimpex.com

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Contributions

The current body of scientific literature on 5-Amino-4-methyl-2-nitrobenzoic acid is notably limited, with the compound primarily appearing as an entry in chemical databases and supplier catalogs. Unlike its isomers, such as 5-amino-2-nitrobenzoic acid or 4-methyl-2-nitrobenzoic acid, it has not been the subject of extensive, dedicated studies. nih.gov The existing research landscape is therefore sparse, and significant "key contributions" directly focused on this specific molecule are not readily identifiable.

The compound is a substituted aromatic carboxylic acid, featuring an amino, a methyl, and a nitro group. This polyfunctional nature suggests its primary role to date has been as a potential building block in organic synthesis. Research on related substituted nitrobenzoic and aminobenzoic acids has been more extensive, covering areas from the synthesis of dyes and polymers to the development of pharmaceutical intermediates. kochi-tech.ac.jpnih.gov For instance, aminobenzoic acid derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the basis for a variety of drugs. mdpi.com Similarly, nitroaromatic compounds are pivotal precursors in industrial synthesis, often undergoing reduction to anilines which are then further functionalized. mdpi.comnih.gov The value of this compound can, therefore, be inferred from the broad utility of its constituent functional moieties, but direct experimental investigation remains a significant gap in the chemical sciences.

Unexplored Reactivity Profiles and Novel Synthetic Opportunities

The unique arrangement of functional groups on the this compound ring presents a rich, yet largely unexplored, reactivity profile. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and carboxylic acid groups offers numerous opportunities for selective chemical transformations.

Key areas for synthetic exploration include:

Selective Functionalization: The amino group is a prime site for derivatization via acylation, sulfonation, or alkylation to generate a diverse library of amide and sulfonamide derivatives. Furthermore, it can undergo diazotization, creating a versatile diazonium salt intermediate for Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

Reduction of the Nitro Group: The selective reduction of the nitro group to a second amino function would yield 2,5-diamino-4-methylbenzoic acid. This diamine is a promising monomer for the synthesis of high-performance polymers, such as polybenzimidazoles or aramids, materials known for their thermal stability and mechanical strength.

Modification of the Carboxylic Acid: Standard transformations of the carboxyl group into esters, amides, or acid chlorides are readily achievable. These derivatives could serve as key intermediates for coupling with other molecules of interest, particularly in the context of medicinal chemistry. For example, coupling with various amines or alcohols could generate compound libraries for biological screening. nih.gov

Ring-Activating Chemistry: The amino group strongly activates the ortho position (position 6) for electrophilic aromatic substitution, potentially allowing for regioselective halogenation or formylation, adding further complexity and functionality to the scaffold.

Photochemical Reactions: The reactivity of photoexcited nitroarenes has been shown to promote novel transformations, such as the cleavage of olefins. mcgill.ca Investigating the photochemical potential of this compound could unlock new and unconventional synthetic pathways.

A summary of potential, unexplored synthetic transformations is presented in the table below.

| Functional Group | Reaction Type | Potential Product Class | Synthetic Opportunity |

| Amino (-NH₂) | Acylation / Sulfonation | Amides / Sulfonamides | Library generation for biological screening |

| Amino (-NH₂) | Diazotization / Sandmeyer | Halogenated/Cyanated derivatives | Introduction of diverse functional groups |

| Nitro (-NO₂) | Selective Reduction | Diaminobenzoic acids | Monomers for advanced polymers |

| Carboxylic Acid (-COOH) | Esterification / Amidation | Esters / Amides | Prodrug synthesis, intermediate functionalization |

| Aromatic Ring | Electrophilic Substitution | Halogenated derivatives | Fine-tuning of electronic properties |

Potential for Breakthrough Therapeutic and Industrial Applications

While no specific applications for this compound have been documented, its structure suggests significant potential across multiple domains.

Medicinal Chemistry: The nitroaromatic scaffold is present in numerous approved drugs, where the nitro group is often crucial for biological activity, sometimes acting as a bioreductive trigger. mdpi.comnih.gov The core structure of this compound could serve as a foundational scaffold for novel therapeutics. Schiff bases derived from p-aminobenzoic acid have shown potent antimicrobial and cytotoxic activities. mdpi.com Derivatization of the amino and carboxyl groups could lead to new candidates for kinase inhibitors, anti-infective agents, or anti-inflammatory drugs. The presence of the nitro group also makes it a candidate for development as a hypoxia-activated prodrug, targeting the unique environment of solid tumors. mdpi.com

Materials Science: As mentioned, reduction to its diamino derivative could provide a unique monomer for creating specialized polymers. The specific substitution pattern may impart desirable properties such as improved solubility, processability, or specific optical characteristics compared to less substituted monomers.

Dye and Pigment Industry: Anilines derived from nitroaromatics are cornerstones of the dye industry. The specific substitution pattern on this compound could be exploited to synthesize novel azo dyes with unique colors and fastness properties.

Integration of Advanced Computational and Experimental Methodologies for Future Discoveries

Future research on this compound would greatly benefit from a synergistic approach combining computational chemistry with advanced experimental techniques.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's geometric and electronic properties. rsc.org Such studies can elucidate the reactivity of different sites, predict spectroscopic signatures (NMR, IR, Raman), and calculate parameters like HOMO-LUMO energy gaps to understand its kinetic stability and chemical reactivity. rsc.orgresearchgate.netresearchgate.net Computational modeling can also guide synthetic efforts by predicting the outcomes of reactions and exploring potential energy surfaces for different pathways, saving significant experimental time and resources. nih.gov

High-Throughput Experimentation: To explore the potential therapeutic applications, high-throughput screening (HTS) of derivatives of this compound against various biological targets (e.g., kinases, proteases, microbial strains) could rapidly identify lead compounds.

Advanced Synthesis and Purification: Modern synthetic methodologies, such as flow chemistry, could enable a more controlled, efficient, and scalable synthesis of the compound and its derivatives. This would be coupled with advanced purification techniques to ensure high-purity materials required for analytical and biological studies.

Solid-State Characterization: Given the interest in substituted benzoic acids for forming cocrystals and polymorphs, a thorough investigation of the solid-state properties of this compound is warranted. rsc.org Techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry can reveal its crystalline forms, which is critical for applications in pharmaceuticals and materials science.

By integrating these advanced methodologies, the scientific community can efficiently bridge the knowledge gap and unlock the full potential of this under-explored chemical entity.

Q & A

Q. What are the optimal synthetic routes for 5-amino-4-methyl-2-nitrobenzoic acid, and how can regioselectivity be controlled during nitration?

- Methodological Answer : Begin with 4-methylbenzoic acid as the precursor. Introduce the nitro group at the ortho position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Subsequent amination can be achieved via catalytic hydrogenation (H₂/Pd-C) or reduction with Sn/HCl, followed by neutralization. Protecting groups (e.g., acetyl for the amino group) may enhance regioselectivity during nitration. Monitor reaction progress via TLC and confirm regiochemistry using NOE NMR or X-ray crystallography .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : After synthesis, dissolve the crude product in hot ethanol and perform gradient recrystallization by slow cooling. Filter impurities under reduced pressure. For persistent impurities, use column chromatography with silica gel and a polar mobile phase (e.g., ethyl acetate/hexane, 3:7). Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare melting points (literature range: 234–242°C) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/amino groups.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad) functionalities.

- MS (ESI) : Look for [M+H]⁺ at m/z 211.0.

Cross-reference data with structurally analogous compounds like 2-amino-5-nitrobenzoic acid (mp 278°C, CAS 616-79-5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 234–242°C vs. 278°C for similar derivatives)?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess thermal behavior and detect polymorphs. Compare results with thermogravimetric analysis (TGA) to rule out decomposition. Ensure purity via elemental analysis (C, H, N) and validate against certified reference materials. Contradictions may arise from trace solvents or isomerization; use recrystallization from alternative solvents (e.g., DMF/water) .

Q. What strategies mitigate decomposition during long-term storage of nitro-substituted benzoic acids?

Q. How do electronic effects of the methyl and nitro groups influence electrophilic substitution in this compound?

- Methodological Answer : The nitro group (meta-directing) and methyl group (ortho/para-directing) create competing electronic effects. Use density functional theory (DFT) to model charge distribution and predict reactivity. Experimentally, bromination or sulfonation reactions can probe dominant directing effects. Compare results with derivatives like 4-methyl-2-nitrobenzoic acid (CAS 13280-60-9) .

Q. What analytical approaches validate the compound’s stability under reaction conditions (e.g., acidic/alkaline media)?

- Methodological Answer : Conduct stress testing:

- Acidic : Reflux in 1M HCl (1 hr), then neutralize and analyze degradation products via LC-MS.

- Alkaline : Stir in 1M NaOH (24 hr), quench with HCl, and monitor nitro-group reduction by UV-Vis (λmax ~260 nm).

Compare with stability data for 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Perform a systematic solubility study:

- Prepare saturated solutions in water, ethanol, DMSO, and toluene.

- Quantify solubility via gravimetric analysis or UV absorbance calibration curves.

Discrepancies may arise from polymorphism or hygroscopicity. Reference analogous compounds like 2-amino-4-chlorobenzoic acid (mp 231–235°C), which shows low aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。